(R)-2-(氨甲基)-1-N-Boc-吡咯烷

描述

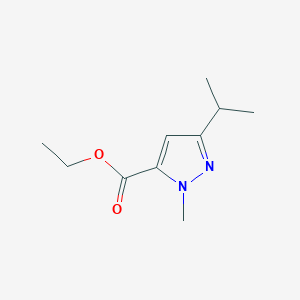

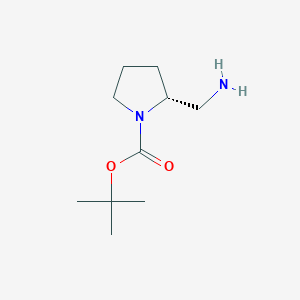

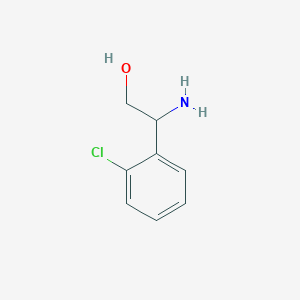

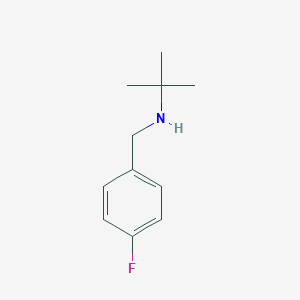

“®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” is a compound that contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

The synthesis of compounds similar to “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” has been reported in the literature. For instance, the use of tert-butanesulfinamide has been highlighted in the synthesis of N-heterocycles via sulfinimines . Additionally, the synthesis of tertiary Mannich bases derived from BHA as substrate and piperidines, piperazines, and other various secondary amines as amine reagents in aminomethylation has been reported .

Molecular Structure Analysis

The molecular structure of “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” can be analyzed using cheminformatics tools . These tools can provide insights into the physicochemical and structural properties of the compound, including its molecular geometry, electronic structure, and potential energy surface .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” have been studied. For example, a study reported the use of a well-defined aminomethyl cyclopalladated complex for the catalysis of a series of aminomethylation reactions . Another study discussed the activation and transformation of bonds to C(sp3) carbons in aliphatic reactants .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” can be analyzed using statistical methods . These methods can provide insights into the distribution of five quantitative descriptors for amino acid residues .

科学研究应用

Synthesis of Adenosine A2A Receptor Antagonists

This compound serves as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine A2A receptor antagonists . These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate dopamine neurotransmission.

Development of Antiviral Agents

®-1-Boc-2-(aminomethyl)pyrrolidine is used in the creation of pyrrolidine-functionalized nucleoside analogs . These analogs are studied for their ability to inhibit viral reverse transcriptases, which is a strategy employed in antiviral therapies, particularly against HIV.

Anticancer Research

The pyrrolidine ring, a key feature of this compound, is incorporated into various bioactive molecules that target cancer cells. Modifications to this ring structure can lead to compounds that interfere with DNA replication and block cancer cell growth .

Chiral Catalyst Development

Chiral pyrrolidine functionalized metal–organic frameworks are synthesized using this compound . These frameworks can be employed in enantioselective catalysis, which is crucial for producing pharmaceuticals with the correct chiral orientation.

Drug Design and Discovery

The saturated pyrrolidine ring in ®-1-Boc-2-(aminomethyl)pyrrolidine is a versatile scaffold for designing novel biologically active compounds. Its non-planarity and stereochemistry contribute significantly to the three-dimensional coverage and pharmacophore space exploration in drug discovery .

未来方向

The future directions in the field of compounds similar to “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” could involve the development of new synthetic routes for incorporating sulfone and phosphonate moieties on the pyridine scaffold . This could be highly beneficial in medicinal and agricultural chemistry .

属性

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXYCNKQQJEED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363710 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

CAS RN |

259537-92-3 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)